

An In-depth Technical Guide to 1-(Isoxazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(Isoxazol-5-yl)-N-methylmethanamine
Cat. No.:	B1592732

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **1-(Isoxazol-5-yl)-N-methylmethanamine**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical attributes and potential applications of isoxazole-containing compounds. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will delve into its structural features, predicted physicochemical parameters, a plausible synthetic route with a detailed experimental protocol, and methods for its analytical confirmation. The broader context of the biological significance of the isoxazole scaffold is also discussed to highlight the potential relevance of this compound in medicinal chemistry.

Introduction and Scientific Context

The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.^{[1][2][3]} The isoxazole core can act as a versatile scaffold, with its substituents influencing the molecule's steric, electronic, and pharmacokinetic properties.^[4] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.^{[5][6]}

1-(Isoxazol-5-yl)-N-methylmethanamine (Figure 1) is a small molecule that features the isoxazole ring linked to a secondary amine through a methylene bridge. This particular arrangement of functional groups suggests potential for this molecule to serve as a valuable building block in the synthesis of more complex pharmaceutical agents or to exhibit intrinsic biological activity. The secondary amine provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

Figure 1: Chemical Structure of **1-(Isoxazol-5-yl)-N-methylmethanamine**

A 2D representation of the chemical structure of **1-(Isoxazol-5-yl)-N-methylmethanamine**.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **1-(Isoxazol-5-yl)-N-methylmethanamine** are not widely available in the scientific literature. However, we can predict these properties based on its structure and by drawing comparisons with similar molecules. These predicted values, summarized in Table 1, are crucial for anticipating the compound's behavior in various experimental settings, including its solubility, permeability, and potential for forming salts.

Table 1: Key Physicochemical Properties of **1-(Isoxazol-5-yl)-N-methylmethanamine**

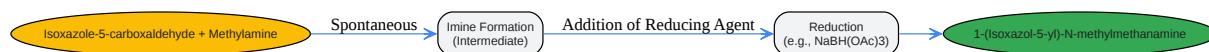
Property	Value	Source/Method
IUPAC Name	1-(Isoxazol-5-yl)-N-methylmethanamine	---
Synonyms	5-(Methylaminomethyl)isoxazole	[7]
CAS Number	401647-20-9	[7][8]
Molecular Formula	C5H8N2O	[7][8]
Molecular Weight	112.13 g/mol	[7][8]
pKa (predicted)	~7.5 - 8.5	Prediction based on the secondary amine
logP (predicted)	~0.5 - 1.0	Computational prediction
Solubility (predicted)	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). The hydrochloride salt is expected to be more water-soluble.	[9]
Boiling Point	Not available	---
Melting Point	Not available	---

2.1. Basicity and pKa

The primary determinant of the basicity of **1-(Isoxazol-5-yl)-N-methylmethanamine** is the secondary amine group. The lone pair of electrons on the nitrogen atom can accept a proton. The isoxazole ring, being an electron-withdrawing group, is expected to slightly decrease the basicity of the amine compared to a simple alkylamine. The predicted pKa of the conjugate acid is in the range of 7.5 to 8.5. This moderate basicity implies that the compound will be protonated at physiological pH, which has significant implications for its interaction with biological systems and its solubility in aqueous media.

2.2. Lipophilicity and logP

The predicted octanol-water partition coefficient (logP) is in the range of 0.5 to 1.0, suggesting a relatively balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to poor aqueous solubility.


2.3. Solubility

As a free base, **1-(Isoxazol-5-yl)-N-methylmethanamine** is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).^[9] Due to the basic nature of the secondary amine, the compound can form salts with acids, such as a hydrochloride salt. These salts are expected to exhibit significantly improved solubility in aqueous solutions.^[9]

Synthesis and Reactivity

A plausible and efficient method for the synthesis of **1-(Isoxazol-5-yl)-N-methylmethanamine** is the reductive amination of isoxazole-5-carboxaldehyde with methylamine.^[9] This two-step, one-pot reaction involves the initial formation of an imine, followed by its reduction to the target secondary amine.

Figure 2: Proposed Synthesis via Reductive Amination

[Click to download full resolution via product page](#)

Workflow for the synthesis of the target compound.

3.1. Detailed Experimental Protocol: Reductive Amination

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Isoxazole-5-carboxaldehyde
- Methylamine (as a solution in THF or as methylamine hydrochloride)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) for salt formation (optional)

Procedure:

- Imine Formation:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoxazole-5-carboxaldehyde (1.0 equivalent) in anhydrous DCM.
 - To this solution, add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to liberate the free amine.
 - Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Reduction:
 - Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. This is a mild and selective reducing agent suitable for this transformation.

- Continue to stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
- Work-up and Purification:
 - Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude material can be purified by column chromatography on silica gel to yield the pure **1-(Isoxazol-5-yl)-N-methylmethanamine** as a free base.
- Salt Formation (Optional):
 - To obtain a more stable and water-soluble solid, the purified free base can be converted to its hydrochloride salt. Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent dropwise until precipitation is complete.
 - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

3.2. Chemical Reactivity

The reactivity of **1-(Isoxazol-5-yl)-N-methylmethanamine** is primarily dictated by the secondary amine and the isoxazole ring.

- N-Alkylation and N-Acylation: The secondary amine can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form tertiary amines and amides, respectively. This makes it a useful synthon for building more complex molecules.
- Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various substitution and addition reactions.[\[5\]](#)

- Isoxazole Ring Stability and Opening: The isoxazole ring is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under certain reductive or basic conditions, which can be a useful synthetic strategy to access other classes of compounds.[\[10\]](#)

Analytical Characterization

The identity and purity of synthesized **1-(Isoxazol-5-yl)-N-methylmethanamine** can be confirmed using a combination of standard analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
 - A singlet for the N-methyl group (around 2.3-2.5 ppm).
 - A singlet for the methylene protons adjacent to the amine and the isoxazole ring (around 3.6-3.8 ppm).
 - Two distinct signals for the protons on the isoxazole ring, likely appearing as doublets or singlets depending on the substitution pattern and solvent (in the aromatic region, ~6.0-8.5 ppm).
 - A broad singlet for the N-H proton, which may be exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
 - A signal for the N-methyl carbon (around 35 ppm).
 - A signal for the methylene carbon (around 50 ppm).
 - Signals for the carbons of the isoxazole ring (in the range of 100-170 ppm).

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a

prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 113.07.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

- N-H stretching vibration (a moderate band around 3300-3500 cm^{-1}).
- C-H stretching vibrations (around 2800-3000 cm^{-1}).
- C=N and C=C stretching vibrations of the isoxazole ring (in the 1500-1650 cm^{-1} region).

Conclusion

1-(Isoxazol-5-yl)-N-methylmethanamine is a molecule of interest due to its isoxazole core, a privileged scaffold in medicinal chemistry. While detailed experimental data on its physicochemical properties are scarce, this guide has provided a comprehensive profile based on its chemical structure and data from analogous compounds. The proposed synthetic route via reductive amination offers a practical approach for its preparation. The analytical data presented will be invaluable for its characterization. This technical guide serves as a foundational resource for researchers, enabling further exploration of this compound's potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - *Int J Pharm Chem Anal* [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - *RSC Advances* (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Buy 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine [smolecule.com]
- 6. ijcrt.org [ijcrt.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1-(Isoxazol-5-yl)-N-methylmethanamine - CAS:401647-20-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Isoxazol-5-yl)-N-methylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592732#physicochemical-properties-of-1-isoxazol-5-yl-n-methylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com